molecular formula C31H26 B12637456 2-(2,2-Diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene CAS No. 919789-19-8

2-(2,2-Diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene

Cat. No.: B12637456
CAS No.: 919789-19-8
M. Wt: 398.5 g/mol
InChI Key: ZHHDESXNWWXBTI-UHFFFAOYSA-N
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Description

2-(2,2-Diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene is an organic compound characterized by its complex structure, which includes multiple aromatic rings and a unique indene backbone

Preparation Methods

The synthesis of 2-(2,2-Diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene typically involves multiple steps, starting with the preparation of the indene backbone. One common method involves the Friedel-Crafts alkylation of indene with appropriate aromatic compounds under acidic conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

2-(2,2-Diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of double bonds.

    Substitution: Electrophilic aromatic substitution reactions are common, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Scientific Research Applications

2-(2,2-Diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Research is ongoing to explore its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 2-(2,2-Diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar compounds to 2-(2,2-Diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene include other indene derivatives and polyaromatic hydrocarbons. What sets this compound apart is its unique combination of aromatic rings and the specific positioning of substituents, which can influence its reactivity and applications. Examples of similar compounds include:

  • 1,2-Diphenylethene
  • 1-Methyl-3-phenylindene
  • 2-Phenylindene

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

919789-19-8

Molecular Formula

C31H26

Molecular Weight

398.5 g/mol

IUPAC Name

2-(2,2-diphenylethenyl)-6-methyl-3-(4-methylphenyl)-1H-indene

InChI

InChI=1S/C31H26/c1-22-13-16-26(17-14-22)31-28(20-27-19-23(2)15-18-29(27)31)21-30(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-19,21H,20H2,1-2H3

InChI Key

ZHHDESXNWWXBTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(CC3=C2C=CC(=C3)C)C=C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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